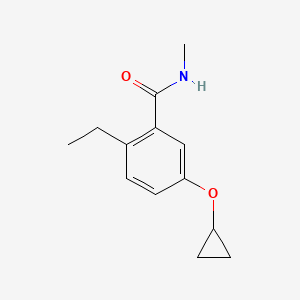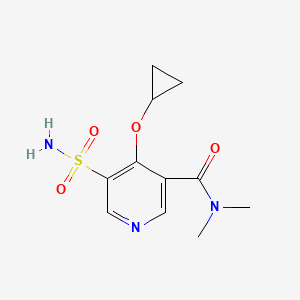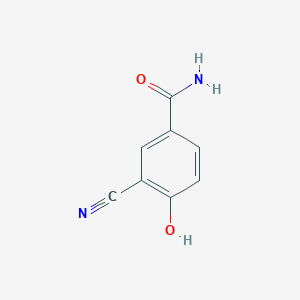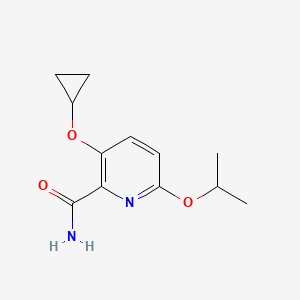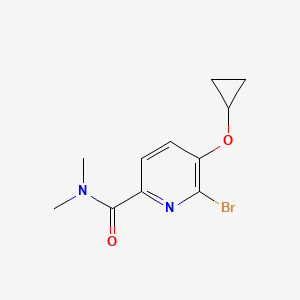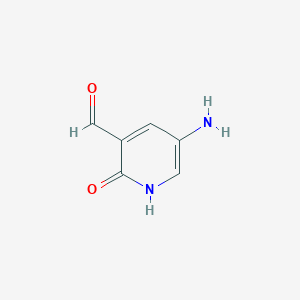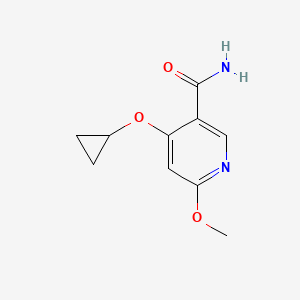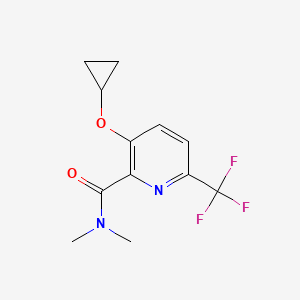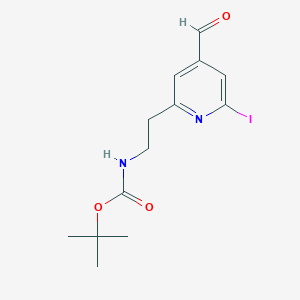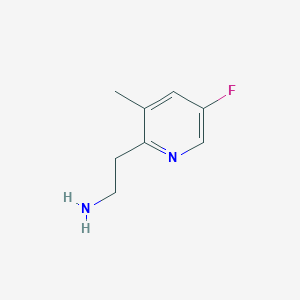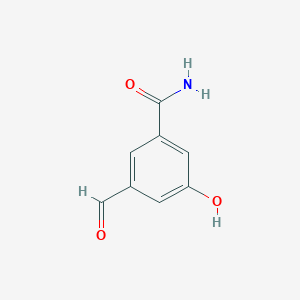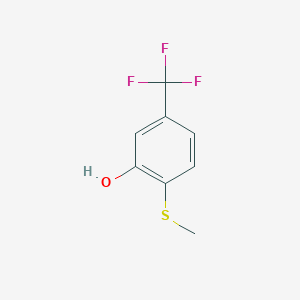
2-(Methylthio)-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the methylthio group onto a phenol ring. One common method is the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This reaction can be promoted by visible light irradiation, forming electron donor-acceptor complexes with arylthiolate anions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure the efficient and safe handling of reagents. The use of photoredox catalysts and controlled reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the trifluoromethyl group.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Methylthio)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in various chemical reactions, including radical and nucleophilic reactions, while the phenol group can engage in hydrogen bonding and electrophilic aromatic substitution. These interactions can modulate the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)phenol: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)-4-(trifluoromethyl)phenol: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-(Methylthio)-5-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and methylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H7F3OS |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,12H,1H3 |
InChI Key |
YEKLITMEKSVBMF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
